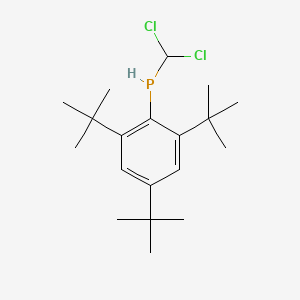
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a dichloromethyl group and a 2,4,6-tri-tert-butylphenyl group attached to a phosphane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with dichloromethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents such as tetrahydrofuran (THF) and the addition of a base like butyllithium can facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Coordination: The phosphane can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
Aplicaciones Científicas De Investigación
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane has several scientific research applications:
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism by which (Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane exerts its effects involves its ability to act as a ligand and coordinate with metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl group can also influence the reactivity and selectivity of the compound in different reactions .
Comparación Con Compuestos Similares
Similar Compounds
(Dichloromethyl)(2,4-di-tert-butylphenyl)phosphane: Similar in structure but with fewer tert-butyl groups, affecting its steric and electronic properties.
(Dichloromethyl)(2,6-di-tert-butylphenyl)phosphane: Another similar compound with different substitution patterns on the phenyl ring.
Uniqueness
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the presence of three tert-butyl groups, which provide significant steric hindrance. This steric bulk can influence the compound’s reactivity and stability, making it distinct from other similar phosphines .
Propiedades
Número CAS |
92957-40-9 |
|---|---|
Fórmula molecular |
C19H31Cl2P |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
dichloromethyl-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H31Cl2P/c1-17(2,3)12-10-13(18(4,5)6)15(22-16(20)21)14(11-12)19(7,8)9/h10-11,16,22H,1-9H3 |
Clave InChI |
PTVPSJNWLCIRGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PC(Cl)Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)

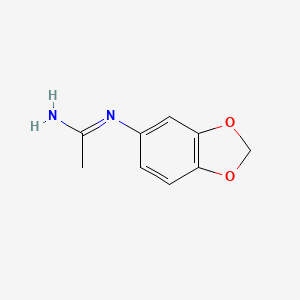
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
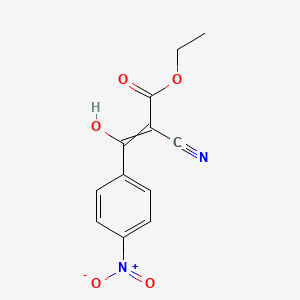

![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
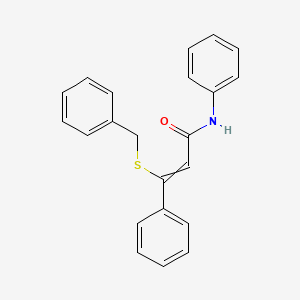
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)
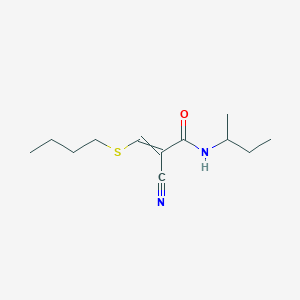
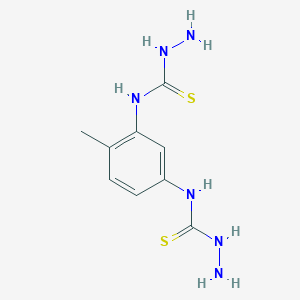
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione](/img/structure/B14360621.png)
